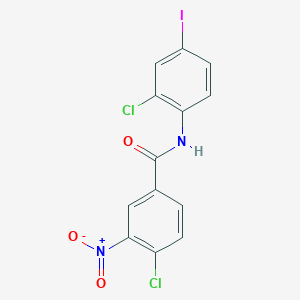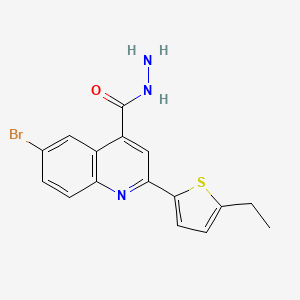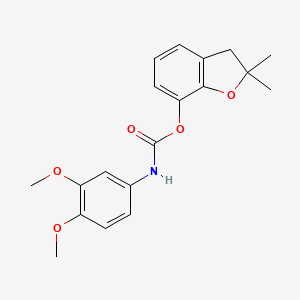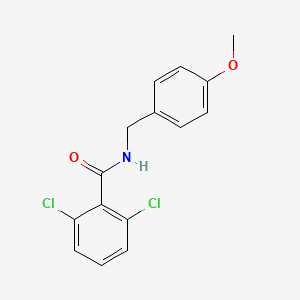
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide, also known as CINPA1, is a potent and selective inhibitor of the enzyme inositol polyphosphate multikinase (IPMK). IPMK is an important signaling molecule that regulates various cellular processes such as cell growth, differentiation, and survival. CINPA1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders.
作用机制
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide exerts its biological effects by selectively inhibiting the enzyme IPMK, which is involved in the synthesis of inositol polyphosphates (IPs). IPs are important signaling molecules that regulate various cellular processes such as cell growth, differentiation, and survival. By inhibiting IPMK, this compound reduces the levels of IPs in cells, which in turn affects downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs by inhibiting the DNA repair pathway.
In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. In addition, this compound reduces the activation of macrophages and T cells, which are important immune cells involved in the inflammatory response.
In metabolic cells, this compound improves glucose tolerance and insulin sensitivity by activating the AMPK pathway and inhibiting the mTOR pathway. This leads to increased glucose uptake and metabolism in cells, which in turn improves insulin sensitivity and glucose homeostasis.
实验室实验的优点和局限性
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for IPMK, which allows for precise modulation of IP signaling pathways in cells. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties in animal models, which makes it a promising candidate for future therapeutic applications.
One limitation of this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy in cells. In addition, this compound has been shown to have off-target effects on other enzymes such as protein kinase D, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research on 4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide. One direction is to further elucidate the molecular mechanisms of this compound in different cellular processes and disease models. This can provide insights into the potential therapeutic applications of this compound in various diseases.
Another direction is to develop more potent and selective inhibitors of IPMK based on the structure of this compound. This can lead to the development of more effective and specific therapeutic agents for IP signaling pathways.
Finally, future research can focus on the development of novel drug delivery systems for this compound, which can improve its solubility and bioavailability in cells. This can enhance the efficacy and safety of this compound in future therapeutic applications.
合成方法
The synthesis of 4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide involves several steps, starting from the reaction of 4-chloro-3-nitrobenzoyl chloride with 2-chloro-4-iodoaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and a reducing agent such as sodium borohydride to obtain this compound in high yield and purity.
科学研究应用
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin in cancer treatment.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. This suggests that this compound may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In metabolic disorder research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. This suggests that this compound may have potential applications in the treatment of metabolic disorders such as diabetes and obesity.
属性
IUPAC Name |
4-chloro-N-(2-chloro-4-iodophenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O3/c14-9-3-1-7(5-12(9)18(20)21)13(19)17-11-4-2-8(16)6-10(11)15/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGRYRZYXNOENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl {amino[(2-furylmethyl)amino]methylene}malonate](/img/structure/B6029976.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6029994.png)
![2-[(4-biphenylyloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6030002.png)

![1-(2,3-difluorobenzyl)-4-{1-[3-(methylthio)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6030010.png)
![2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6030012.png)
![(1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)methanol](/img/structure/B6030037.png)
![methyl 2-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B6030042.png)
![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6030056.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)


![N~2~-(5-chloro-2-methylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6030083.png)